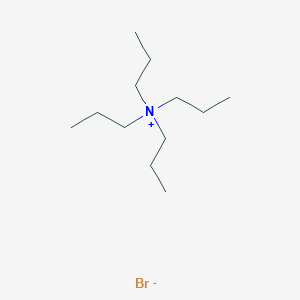

Tetrapropylammonium bromide

Beschreibung

Historical Trajectories and Evolution of Quaternary Ammonium (B1175870) Compounds in Chemical Science

Quaternary ammonium compounds (QACs) are a class of chemical compounds first discovered in the early 20th century, with their biocidal properties being highlighted in 1916. proquimia.com These compounds are characterized by a central, positively charged nitrogen atom bonded to four organic groups, and they are typically associated with a halide anion. proquimia.comscienceinfo.com The synthesis of QACs is often achieved through the Menschutkin reaction, a nucleophilic substitution reaction between a tertiary amine and an alkyl halide. scienceinfo.comnih.gov

The evolution of QACs has been marked by the development of successive "generations," each offering improved properties. The first generation, developed by Domagk in 1935, consisted of alkyl dimethyl benzyl (B1604629) ammonium chlorides (ADBAC). proquimia.com Subsequent generations introduced modifications to the chemical structure, leading to enhanced biocidal activity, improved performance in the presence of organic matter and hard water, and reduced toxicity. proquimia.combioguardhygiene.in The development of polymeric and multi-cationic QACs represents the latest advancements in this field, offering even greater efficacy against a broad spectrum of microorganisms. bioguardhygiene.innih.gov This continuous development underscores the versatility and importance of QACs in various industrial and scientific applications. taylorandfrancis.comtsijournals.com

Concomitant Advancements and Research Significance of Tetrapropylammonium (B79313) Bromide

Tetrapropylammonium bromide, a specific type of QAC, has emerged as a crucial component in several areas of advanced chemical research. Its significance is particularly notable in the following applications:

Structure-Directing Agent in Zeolite Synthesis: TPAB is widely used as a structure-directing agent (SDA) in the synthesis of zeolites, such as ZSM-5, and other microporous and mesoporous materials. sigmaaldrich.comsacheminc.comaiche.org The tetrapropylammonium cation acts as a template, guiding the formation of the crystalline framework of these materials, which have significant applications as catalysts in the petroleum and fine chemical industries. sigmaaldrich.comaiche.org

Phase-Transfer Catalyst: Like many QACs, TPAB functions as an effective phase-transfer catalyst. chemimpex.comsigmaaldrich.comsacheminc.com It facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates and increasing yields in various organic syntheses. chemimpex.comtaylorandfrancis.com This property is particularly valuable in the pharmaceutical industry. sacheminc.com

Electrolyte in Electrochemical Studies: In the field of electrochemistry, TPAB is utilized as a supporting electrolyte. Its ionic nature contributes to the conductivity of solutions, which is essential for studying electrochemical processes. chemimpex.com

Biochemical Research: TPAB also serves as a reagent in biochemical studies, particularly in the investigation of membrane permeability and transport mechanisms. This application is crucial for understanding cellular processes and for research in areas like drug delivery. chemimpex.com

Synthesis of Deep Eutectic Solvents: Recent research has explored the use of TPAB in the creation of deep eutectic solvents (DESs). elsevierpure.comresearchgate.net These solvents are seen as environmentally friendly alternatives to traditional ionic liquids and have potential applications as reaction media, absorbents, and in electrochemical processes. elsevierpure.com

A summary of the key physicochemical properties of this compound is provided in the interactive table below.

| Property | Value |

| Chemical Formula | (CH₃CH₂CH₂)₄N(Br) |

| Molecular Weight | 266.26 g/mol |

| Appearance | White crystals |

| CAS Number | 1941-30-6 |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Epistemological Framework and Scholarly Objectives of Academic Research Pertaining to this compound

The academic inquiry into this compound is founded on the principles of materials science, organic synthesis, and physical chemistry. The primary scholarly objectives driving this research include:

Development of Novel Catalytic Systems: A significant focus of research is on synthesizing and characterizing new materials using TPAB as a template or catalyst. aiche.org This includes the development of more efficient and environmentally benign catalysts for a wide range of organic reactions. taylorandfrancis.com

Understanding Structure-Property Relationships: Researchers aim to understand how the specific structure of the tetrapropylammonium cation influences the properties of the materials it helps to create. This involves detailed characterization of the synthesized materials using techniques such as NMR, FTIR, and XRD. aiche.org

Optimization of Synthetic Processes: A key objective is to develop more efficient and economical methods for producing high-yield TPAB and for its application in various synthetic processes. aiche.org This includes optimizing reaction conditions, such as temperature and solvent choice. aiche.org

Exploration of New Applications: The scientific community continues to explore novel applications for TPAB. This includes its use in the development of new drug delivery systems, advanced materials for electronics, and as a component in the formulation of deep eutectic solvents with tailored properties. chemimpex.comelsevierpure.com The overarching goal is to leverage the unique characteristics of TPAB to address challenges in various scientific and industrial domains.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

tetrapropylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQMOFGZRJUORO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N.Br, C12H28BrN | |

| Record name | TETRAPROPYLAMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026130 | |

| Record name | Tetrapropylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrapropylammonium bromide is a white to off-white crystalline solid. (NTP, 1992), Liquid, White to off-white hygroscopic solid; [CAMEO] White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | TETRAPROPYLAMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrapropylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | TETRAPROPYLAMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1941-30-6 | |

| Record name | TETRAPROPYLAMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrapropylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1941-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrapropylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrapropylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapropylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPROPYLAMMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/220T63791N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

486 °F (NTP, 1992) | |

| Record name | TETRAPROPYLAMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Tetrapropylammonium Bromide

Optimization of Synthetic Pathways for High-Purity Tetrapropylammonium (B79313) Bromide

The primary synthesis of Tetrapropylammonium bromide involves the quaternization of tripropylamine (B89841) with propyl bromide. Optimizing this pathway requires careful consideration of reaction kinetics, solvent systems, and reactor technology to maximize yield and purity.

Reaction Kinetics and Yield Enhancement of Tripropylamine with Propyl Bromide

The synthesis of TPABr is achieved by reacting tripropylamine with propyl bromide. aiche.org This reaction is analogous to other Menshutkin reactions, such as the reaction between trimethylamine (B31210) and n-propyl bromide, which has been shown to be second order. chegg.comchegg.com The reaction rate is therefore dependent on the concentration of both reactants.

Several factors influence the reaction yield. An excess of the alkylating agent, propyl bromide, is often used to drive the reaction towards completion. For instance, a common laboratory procedure involves using a molar ratio of 1.5:1 of propyl bromide to tripropylamine. chemicalbook.com Reaction temperature is another critical parameter, with typical ranges between 60°C and 160°C. aiche.org One specific method involves stirring the reactants in N,N-dimethyl-formamide (DMF) at 110°C for 15 hours. chemicalbook.com Another reported set of conditions uses a higher temperature of 130°C at a pressure of 0.5 MPa. google.com However, in conventional vertical batch reactors, yields can be severely hampered, sometimes falling below 40%, due to product precipitation and poor heat transfer. google.com

| Parameter | Condition | Solvent | Reported Yield | Reference |

|---|---|---|---|---|

| Molar Ratio (Propyl Bromide:Tripropylamine) | 1.5:1 | DMF | Not specified, but leads to desired product | chemicalbook.com |

| Temperature | 110°C for 15 hours | DMF | Not specified | chemicalbook.com |

| Temperature & Pressure | 130°C, 0.5 MPa | Not specified (neat or other) | Can be <40% in vertical reactors | google.com |

Influence of Polar Solvent Systems on Reaction Efficiency and Product Performance

The choice of solvent is crucial in the synthesis of TPABr. The reaction involves the formation of a charged, ionic product from neutral reactants, a process that is significantly accelerated by polar solvents that can stabilize the charged transition state. aiche.org The use of polar solvents is a key aspect of the synthesis. aiche.org

N,N-dimethyl-formamide (DMF) is a commonly used polar aprotic solvent for this reaction. chemicalbook.com The efficiency of the synthesis is dependent on the solvent used, and increasing the volume of the solvent can lead to an increase in yield, although economic considerations for solvent recovery must be taken into account. aiche.org The solvent not only facilitates the reaction but also influences the physical form of the product. As TPABr forms, it may precipitate from the reaction mixture, and the choice of solvent can affect the particle size and uniformity of the resulting solid. google.com

| Solvent Type | Example | Effect on Reaction | Reference |

|---|---|---|---|

| Polar Aprotic | N,N-dimethyl-formamide (DMF) | Effectively stabilizes the transition state, facilitating the reaction. | chemicalbook.com |

| General Polar | Various | Essential for the reaction; yield can be optimized based on the specific solvent and its quantity. | aiche.org |

Continuous Flow Synthesis and Reactor Design Principles for this compound Production

Traditional batch synthesis of TPABr in vertical reactors presents significant challenges. As the solid TPABr product forms, it tends to adhere to the stirrer, reactor walls, and probes, leading to the formation of hard agglomerates. google.com This severely impedes heat transfer, causes localized overheating, promotes side reactions, and ultimately results in low yields and poor product quality, characterized by coarse, non-uniform, and discolored particles. google.com

To overcome these limitations, alternative reactor designs and continuous flow methodologies are being explored.

Improved Batch Reactor Design : One proposed solution is the use of a horizontal reactor. This design facilitates better dispersion of the solid-liquid phases and improves heat transfer, leading to higher reaction yields, lower energy consumption, and a superior product with fine, uniform, white particles. google.com

Continuous Flow Systems : Continuous flow chemistry offers enhanced safety, superior heat and mass transfer, and greater control over reaction parameters like temperature and residence time. springernature.comrsc.org While a specific continuous flow synthesis for TPABr is not detailed in the provided sources, the principles are well-established for analogous compounds like tetrabutylammonium (B224687) bromide (TBAB). google.com Such a system would involve pumping solutions of tripropylamine and propyl bromide through a heated microchannel or tube reactor. google.com Key components of such a setup include syringe or HPLC pumps, T- or Y-shaped mixers to ensure rapid blending of reactants, reactor coils made of inert tubing, and a back-pressure regulator to control the system pressure and allow for heating solvents above their atmospheric boiling points. mit.eduresearchgate.net Computational fluid dynamics (CFD) can be used to model and optimize factors like residence time and temperature to maximize yield before extensive experimentation. rsc.org

| Reactor Type | Key Features | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Vertical Batch Reactor | Standard stirred tank | Simple setup | Poor heat transfer, product caking, low yield (<40%), poor product quality | google.com |

| Horizontal Batch Reactor | Stirred tank oriented horizontally | Improved solid-liquid dispersion, better heat transfer, higher yield, better product quality | Still a batch process | google.com |

| Continuous Flow Reactor | Pumps, mixers, microchannels/tubes, back-pressure regulator | Excellent heat/mass transfer, high safety, precise control, potential for automation | Higher initial setup cost, potential for clogging if solids precipitate | springernature.comgoogle.comresearchgate.net |

Mechanistic Elucidation of this compound Formation Reactions

The formation of this compound from tripropylamine and propyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a well-established pathway for the quaternization of amines.

In this reaction, the tripropylamine acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom of propyl bromide—the carbon atom bonded to the bromine. This attack occurs from the side opposite to the bromine atom. Simultaneously, as the new carbon-nitrogen bond forms, the carbon-bromine bond breaks, and the bromide ion departs as the leaving group. The entire process occurs in a single, concerted step through a five-coordinate transition state. The reaction's second-order kinetics, as observed in analogous systems, supports this single-step bimolecular mechanism. chegg.comchegg.com

| Step | Description |

|---|---|

| Nucleophilic Attack | The nitrogen atom of tripropylamine attacks the primary carbon of propyl bromide. |

| Transition State | A single, high-energy transition state is formed where the N-C bond is partially formed and the C-Br bond is partially broken. |

| Leaving Group Departure | The bromide ion is expelled, and the final tetrapropylammonium cation is formed. |

Novel Synthetic Approaches for Functionalized this compound Derivatives

Starting from the basic TPABr structure, novel derivatives with unique properties and applications can be synthesized. These approaches often involve using TPABr as a building block or a precursor.

Tetrapropylammonium nonabromide (Pr₄NBr₉) : This derivative is a solid brominating reagent created by adding elemental bromine to this compound. The resulting dark-red solid is more stable and safer to handle than liquid bromine. It exhibits high reactivity, comparable to elemental bromine, but with superior chemo- and stereoselectivity. It has been successfully used for the rapid bromination of alkenes, alkynes, and ketones with high yields. organic-chemistry.org

Tetrapropylammonium-based Deep Eutectic Solvents (DESs) : TPABr can act as a hydrogen bond acceptor (HBA) to form deep eutectic solvents. These are mixtures of compounds that have a much lower melting point than the individual components. New DESs have been synthesized by combining TPABr with various hydrogen bond donors (HBDs) such as ethylene (B1197577) glycol, triethylene glycol, and glycerol (B35011) in different molar ratios. researchgate.net The physicochemical properties of these solvents, such as viscosity, density, and conductivity, can be tuned by changing the HBD or the molar ratio, making them suitable for various applications, including as reaction media or for extractions. researchgate.net

| HBD (Molar Ratio TPABr:HBD) | Minimum Melting Point (K) | Density Range (g/cm³) | Viscosity Range (cP) | Conductivity Range (µS/cm) |

|---|---|---|---|---|

| Ethylene Glycol (1:4) | 249.75 | 1.096 - 1.218 | 6.02 - 1510.0 | 167.2 - 11,500.0 |

| Triethylene Glycol (1:3) | 253.95 | 1.096 - 1.218 | 6.02 - 1510.0 | 167.2 - 11,500.0 |

| Glycerol (1:3) | 257.05 | 1.096 - 1.218 | 6.02 - 1510.0 | 167.2 - 11,500.0 |

Tetrapropylammonium tetrabromozincate(II) ([N(C₃H₇)₄]₂ZnBr₄) : This is an organic-inorganic hybrid compound synthesized by reacting this compound with zinc(II) bromide in an aqueous solution. ajol.infodistantreader.org Such materials are of interest for their potential physical properties, such as ferroelasticity or ferroelectricity. The resulting complex can be characterized by various spectroscopic and analytical techniques to confirm its stoichiometry and structure. ajol.info

Crystallographic Analysis and Advanced Structural Characterization of Tetrapropylammonium Bromide and Its Complexes

Single-Crystal X-ray Diffraction Analysis of Tetrapropylammonium (B79313) Bromide

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides fundamental information about the compound's structure, including the dimensions of the unit cell, the symmetry of the crystal lattice, and the specific conformation of the molecules or ions.

The analysis of a single crystal of tetrapropylammonium bromide reveals its fundamental crystallographic parameters. The compound crystallizes in the tetragonal system. nih.gov The unit cell is the basic repeating block of the crystal structure, and its dimensions, along with the angles between its axes, define the crystal lattice. For this compound, the unit cell parameters have been determined with high precision. nih.gov

The spatial arrangement of the tetrapropylammonium cations and bromide anions within the unit cell is described by the space group symmetry. The Hermann-Mauguin symbol for the space group of this compound is I -4. nih.gov This symmetry dictates the repeating pattern of the ions throughout the entire crystal.

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | I -4 |

| a (Å) | 8.2048 |

| b (Å) | 8.2048 |

| c (Å) | 10.7389 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 2 |

Data sourced from the Crystallography Open Database (COD). nih.gov

Within the crystal lattice, the tetrapropylammonium cation, [N(CH₂CH₂CH₃)₄]⁺, adopts a specific three-dimensional shape or conformation. The four propyl chains attached to the central nitrogen atom arrange themselves to minimize steric hindrance. The bromide anion, Br⁻, is positioned within the lattice, and its interactions with the surrounding cations are primarily electrostatic in nature. nih.govrsc.org

Crystal Engineering Principles and Polymorphism of this compound

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. hhu.deub.edu It involves using molecular building blocks, like the tetrapropylammonium cation and bromide anion, and controlling their assembly into a desired crystalline architecture through non-covalent interactions. hhu.deresearchgate.net The principles of crystal engineering guide the formation of new materials with specific properties.

Polymorphism is the ability of a compound to exist in more than one crystalline form. ub.edumpg.de These different polymorphs have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties such as melting point, solubility, and stability. ub.edumpg.de The investigation of polymorphism is critical, particularly in the pharmaceutical industry. ub.edu While specific studies on the polymorphism of this compound are not extensively detailed in the provided context, the principles of crystal engineering suggest that by altering crystallization conditions (e.g., solvent, temperature, pressure), it may be possible to isolate different polymorphic forms. rsc.org Techniques like PXRD are exceptionally well-suited to distinguish between different potential polymorphs. mpg.de

Structural Investigations of this compound within Zeolitic Frameworks

This compound plays a crucial role in materials science, particularly in the synthesis of zeolites. Zeolites are crystalline aluminosilicates with porous structures that have widespread applications as catalysts, adsorbents, and ion exchangers. mdpi.comcolab.ws

In zeolite synthesis, the tetrapropylammonium (TPA⁺) cation acts as a structure-directing agent (SDA), or template. sigmaaldrich.comrsc.org The size and shape of the TPA⁺ cation guide the organization of silicate (B1173343) and aluminate precursors during the hydrothermal synthesis process, leading to the formation of a specific zeolite framework with a unique pore structure. mdpi.comresearchgate.netijcce.ac.ir After crystallization, the organic template is typically removed by calcination, leaving behind a porous inorganic framework.

ZSM-5: this compound is used as a template in the synthesis of ZSM-5 zeolite, a catalyst of significant importance in the petroleum and chemical industries. sigmaaldrich.comrsc.org The TPA⁺ cation directs the formation of the characteristic ten-membered ring pore structure of ZSM-5. mdpi.com Studies have compared the properties of ZSM-5 synthesized using this compound with those synthesized using other templates, noting differences in morphology and acidity. rsc.org

TS-1 (Titanium Silicalite-1): this compound has been successfully employed as a cost-effective alternative to the more expensive tetrapropylammonium hydroxide (B78521) (TPAOH) for the synthesis of TS-1 zeolite. frontiersin.orgnih.govresearchgate.net TS-1 is a valuable catalyst for selective oxidation reactions. The crystallization process using TPABr has been shown to follow a solution-mediated transformation mechanism, where titanium atoms are incorporated into the zeolite framework as it forms. researchgate.net The use of TPABr can influence the crystal size of the resulting TS-1. nih.gov

ZSM-11: ZSM-11 is another zeolite whose synthesis can be influenced by tetrapropylammonium-based templates. nih.gov While tetrabutylammonium (B224687) ions are conventionally used, the family of tetraalkylammonium cations, including tetrapropylammonium, are key to forming the specific channel systems of zeolites like ZSM-11. researchgate.net The synthesis of ZSM-11 involves the hydrothermal crystallization of a silica (B1680970) source, an alumina (B75360) source, and a structure-directing agent. nih.gov

| Zeolite | Role of Tetrapropylammonium Cation (TPA⁺) | Key Findings/Applications |

|---|---|---|

| ZSM-5 | Structure-Directing Agent (Template) | Directs the formation of the ten-membered ring pore structure. mdpi.comrsc.org Used as a catalyst in the petroleum and fine chemical industries. sigmaaldrich.com |

| TS-1 | Structure-Directing Agent (Template) | Cost-effective alternative to TPAOH. frontiersin.orgnih.gov Influences crystal size and facilitates the incorporation of titanium into the framework. nih.govresearchgate.net |

| ZSM-11 | Structure-Directing Agent (Template) | Key in forming the specific channel systems of ZSM-11. nih.govresearchgate.net |

Impact on Zeolite Morphology, Pore Structure, and Crystallinity

The size and shape of the tetrapropylammonium cation are key to its function. During crystallization, the organic cations act as templates around which the inorganic aluminosilicate (B74896) or silicate precursors assemble. This templating effect directly dictates the dimensions and connectivity of the pores within the resulting zeolite. For instance, TPAB is utilized in the synthesis of ZSM-5 zeolite, a catalyst with a well-defined pore structure that is critical for its selective catalytic properties. sigmaaldrich.com

The concentration of TPAB can also affect the final characteristics of the zeolite. Variations in the amount of the structure-directing agent can lead to changes in crystal size and morphology. This, in turn, can impact the material's external surface area and the accessibility of the internal pore network to reactant molecules.

The crystallinity of the final zeolite product is also heavily influenced by the presence of TPAB. A well-defined crystalline structure with minimal defects is essential for the catalytic performance and stability of the zeolite. The interaction between the tetrapropylammonium cations and the forming inorganic framework helps to ensure the long-range order necessary for high crystallinity.

The table below summarizes the key impacts of this compound on zeolite synthesis.

| Property | Impact of this compound |

| Morphology | Influences crystal size and shape. |

| Pore Structure | Acts as a template, defining pore dimensions and connectivity. |

| Crystallinity | Promotes the formation of a well-ordered crystalline framework. |

Structural Characterization of Novel Metal Complexes Incorporating this compound

Beyond its role in zeolite synthesis, this compound is also a component in the formation of novel metal complexes. In these structures, the tetrapropylammonium cation typically functions as a counterion, balancing the charge of a metal-containing anionic complex. The large and relatively non-polar nature of the tetrapropylammonium cation can help to stabilize large or unusually coordinated metal anions, allowing for their isolation and crystallographic characterization.

The structural analysis of these metal complexes is often carried out using single-crystal X-ray diffraction. This technique provides precise information about the arrangement of atoms within the crystal lattice, including the geometry of the metal coordination sphere and the position of the tetrapropylammonium cations.

For example, research has shown the formation of complexes where metal halides or other ligands coordinate to a central metal atom, forming an anionic species that is then paired with the tetrapropylammonium cation. The specific packing of the ions in the crystal lattice is influenced by a combination of electrostatic interactions and van der Waals forces.

The table below provides a general overview of the crystallographic data that can be obtained for such metal complexes.

| Parameter | Description |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the crystal's structure. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Coordination Geometry | The arrangement of ligands around the central metal atom (e.g., tetrahedral, square planar). |

The study of these complexes contributes to a fundamental understanding of coordination chemistry and can lead to the development of new materials with interesting magnetic, optical, or catalytic properties.

Spectroscopic Probes and Vibrational Dynamics of Tetrapropylammonium Bromide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Determinationrsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure and determining the purity of chemical compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis of Tetrapropylammonium (B79313) Bromidenih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of tetrapropylammonium bromide provides distinct signals corresponding to the different sets of protons in the propyl chains. In a typical ¹H NMR spectrum recorded in chloroform-d (B32938) (CDCl₃), three main groups of signals are observed, which correspond to the three chemically non-equivalent protons of the propyl groups attached to the quaternary nitrogen atom. chemicalbook.com

The protons on the carbon atom directly bonded to the nitrogen (α-protons) are the most deshielded and appear as a multiplet at approximately 3.38 ppm. chemicalbook.com The protons on the adjacent methylene (B1212753) group (β-protons) resonate further upfield, appearing as a multiplet around 1.79 ppm. chemicalbook.com The terminal methyl group protons (γ-protons) are the most shielded and give rise to a triplet at about 1.06 ppm. chemicalbook.com The integration of these signals confirms the ratio of protons in the structure.

Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃ chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| α-CH₂ | ~3.38 |

| β-CH₂ | ~1.79 |

| γ-CH₃ | ~1.06 |

Carbon-13 (¹³C) NMR Spectroscopic Analysis of Tetrapropylammonium Bromidenih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by probing the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum displays three distinct signals, corresponding to the three different carbon environments within the propyl chains.

The carbon atom directly attached to the positively charged nitrogen atom (Cα) is the most deshielded and appears at the lowest field. The signal for the adjacent methylene carbon (Cβ) is found at an intermediate chemical shift, while the terminal methyl carbon (Cγ) is the most shielded and appears at the highest field.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (ppm) |

| Cα | ~58.6 |

| Cβ | ~17.5 |

| Cγ | ~11.2 |

NMR Studies on Quaternary Ammonium (B1175870) Ion Conformations in Solutionrsc.org

NMR spectroscopy is a valuable tool for studying the conformation of quaternary ammonium ions in solution. nih.govunige.chaps.org The conformation of the alkyl chains around the central nitrogen atom can be influenced by factors such as the solvent and the nature of the counter-ion. rsc.org Computational studies, often used in conjunction with NMR data, have shown that tetraalkylammonium ions can adopt different conformations, such as the all-trans (D₂d) and the gauche-trans-gauche (S₄) forms. rsc.org The energy difference between these conformers is often small, and they can interconvert in solution. rsc.org For tetrapropylammonium ions, the carbon chain conformations at the quaternary ammonium center are sensitive to the microenvironment. rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy and Detailed Vibrational Mode Analysisrsc.orgnih.gov

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to the compound and its environment.

Identification of Characteristic Functional Group Vibrations within the Tetrapropylammonium Cationnih.gov

The FT-IR spectrum of this compound exhibits a series of absorption bands that are characteristic of the tetrapropylammonium cation. The most prominent bands are associated with the stretching and bending vibrations of the C-H and C-N bonds.

The region between 2800 and 3000 cm⁻¹ is dominated by the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the propyl chains. The C-N stretching vibrations of the quaternary ammonium group typically appear in the fingerprint region of the spectrum, often around 900-1000 cm⁻¹. Bending vibrations of the CH₂ and CH₃ groups are also observed at lower frequencies.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2970 | Asymmetric CH₃ stretching |

| ~2930-2940 | Asymmetric CH₂ stretching |

| ~2870-2880 | Symmetric CH₃ stretching |

| ~2850-2860 | Symmetric CH₂ stretching |

| ~1460-1470 | CH₂ scissoring and CH₃ asymmetric deformation |

| ~1380 | CH₃ symmetric deformation (umbrella mode) |

| ~900-1000 | C-N stretching |

Analysis of Intermolecular Interactions via Vibrational Spectral Shiftsresearchgate.net

The vibrational spectrum of this compound can be influenced by intermolecular interactions, such as ion pairing and hydrogen bonding. mdpi.com Changes in the position and shape of the vibrational bands can provide insights into these interactions. For instance, the formation of ion pairs between the tetrapropylammonium cation and the bromide anion can lead to shifts in the C-N stretching frequency. researchgate.net Similarly, in the presence of hydrogen bond donors or acceptors, the C-H stretching and bending modes can be perturbed. Low-frequency Raman spectroscopy can be particularly useful for probing the intermolecular vibrations between the cation and anion. mdpi.com

Raman Spectroscopy for Conformational Analysis and Lattice Dynamics

Raman spectroscopy serves as a powerful tool for investigating the conformational landscape and lattice dynamics of this compound (TPABr). The vibrational spectrum provides a detailed fingerprint of the molecular structure and its environment.

The analysis of Raman spectra allows for the identification of different conformers of the tetrapropylammonium (TPA+) cation. The relative intensities of specific Raman bands, particularly those associated with the C-C and C-N stretching modes, as well as the CH2 and CH3 deformation modes, are sensitive to the rotational arrangement of the propyl chains. nih.gov By comparing experimental spectra with theoretical calculations for different conformers, it is possible to determine the predominant conformations present in a given phase or solution. nih.gov For instance, the all-trans conformation of the alkyl chains is often the most stable in the crystalline state, while a variety of gauche and trans conformers can coexist in solution. researchgate.net

Lattice dynamics, which describe the collective vibrations of the crystal lattice, can also be probed using Raman spectroscopy. aps.orgacs.org Low-frequency Raman scattering reveals information about the translational and librational modes of the TPA+ cations and bromide anions in the crystal lattice. aps.org The positions and widths of these lattice modes are sensitive to the crystal structure, intermolecular interactions, and phase transitions. acs.org Temperature-dependent Raman studies can be employed to monitor changes in lattice dynamics associated with structural phase transitions. aps.orgacs.org The analysis of second-order Raman scattering, which involves the combination and overtone of phonon modes, can provide further insights into the phonon density of states and anharmonicity of the lattice vibrations. aps.org

A representative Raman spectrum of liquid bromine shows distinct peaks corresponding to its fundamental vibration and overtones, illustrating the type of vibrational information that can be obtained. researchgate.net While not directly of TPABr, this example highlights the principles of Raman spectroscopy in studying molecular vibrations.

Key Raman-Active Modes in Tetraalkylammonium Systems

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Information |

|---|---|---|

| C-H Stretching | 2800-3000 | Alkyl chain structure and environment |

| CH₂/CH₃ Scissor/Deformation | 1400-1500 | Conformational order of alkyl chains nih.gov |

| C-N Stretching | 900-1000 | Cation structure and interactions |

| C-C Stretching | 800-1150 | Skeletal vibrations of the alkyl chains |

Dielectric Spectroscopy and Relaxation Phenomena in this compound Systems

Dielectric spectroscopy is a technique that measures the dielectric properties of a material as a function of frequency. It is particularly useful for studying the rotational dynamics of polar molecules and the translational motion of ions in solution, providing insights into ion pairing and other relaxation phenomena. epa.govacs.org

The dielectric relaxation spectrum of an electrolyte solution arises from the reorientation of solvent molecules and the motion of ions. epa.gov In solutions of tetraalkylammonium salts, the motion of ions can be described as the rotation of polar ion pairs. epa.gov The formation of ion pairs, where the cation and anion are in close proximity, creates a dipole moment that can be probed by dielectric spectroscopy. nih.gov

Studies on tetrabutylammonium (B224687) bromide in various solvents have utilized dielectric relaxation to investigate ion-pair formation. epa.govrsc.org The analysis of the dielectric spectra can provide information on the closest distance of approach between the cation and anion in an ion pair. epa.gov This information is consistent with that obtained from conductivity measurements. epa.gov

In the context of ionic liquids, which share some characteristics with concentrated electrolyte solutions, broadband dielectric spectroscopy is a key technique for studying ionic conductivity and dynamics. mdpi.com The dielectric spectra of ionic liquids often show a relaxation process attributed to the polarization caused by ions escaping from the "cage" formed by their counterions. mdpi.com This highlights the importance of ion-ion interactions in determining the dynamic properties of these systems. The principles of broadband dielectric spectroscopy and the interpretation of its spectra are well-established. acs.org

Electrochemical Behavior and Advanced Applications of Tetrapropylammonium Bromide

Electrochemical Characterization and Redox Properties of Tetrapropylammonium (B79313) Bromide

Tetrapropylammonium bromide, as a supporting electrolyte, is chosen for its electrochemical stability, meaning it does not readily oxidize or reduce within the potential range of many electrochemical investigations. researchgate.net Its primary role is to increase the conductivity of the electrochemical system. researchgate.net The tetrapropylammonium cation is relatively large and non-coordinating, which minimizes its interaction with the electroactive species under study.

Formulation and Performance in Electrolyte Systems

The performance of this compound in electrolyte systems is crucial for its application in energy storage devices. Its conductivity and interaction with various solvents are key determinants of its effectiveness.

Conductivity Studies in Non-Aqueous and Mixed Solvent Systems

The conductivity of this compound, like other tetra-alkylammonium salts, is influenced by the solvent system. In non-aqueous and mixed solvent systems, the degree of ion-ion and ion-solvent interactions plays a critical role. For instance, studies on the closely related tetrabutylammonium (B224687) bromide (TBAB) in mixed solvents demonstrate that the conductivity is dependent on the solvent composition and temperature. acs.org Generally, conductivity in these systems increases with temperature. nih.gov

The choice of solvent is critical. For example, a study of TBAB in carbon tetrachloride, a solvent with a low dielectric constant, showed that conductivity reaches a maximum at a specific mole ratio of the salt to the solvent. cdnsciencepub.com This behavior is attributed to the complex interplay of ion association and the viscosity of the medium. cdnsciencepub.com In another example, the conductivity of TBAB-based deep eutectic solvents (DESs) was found to be lower than that of some ionic liquids, but could be increased by raising the temperature or adding water. nih.gov

Table 1: Factors Influencing the Ionic Conductivity of Tetra-alkylammonium Bromide-Based Electrolytes

| Factor | Influence on Ionic Conductivity | Reference |

| Temperature | Increases with increasing temperature. | nih.gov |

| Solvent Type | Dependent on the dielectric constant and viscosity of the solvent. | cdnsciencepub.com |

| Concentration | Can exhibit a maximum at a specific concentration in low-dielectric solvents. | cdnsciencepub.com |

| Co-solvents/Additives | Can be used to enhance conductivity. | nih.gov |

This table is generated based on data for the related compound tetrabutylammonium bromide.

Applications in Electrochemical Double Layer Capacitors and Energy Storage Devices

This compound and its analogues are important components in electrolytes for electrochemical double layer capacitors (EDLCs), also known as supercapacitors. ornl.govacs.orgacs.org These devices store energy through the physical separation of charge at the electrode-electrolyte interface. acs.org The electrolyte's properties, such as ion size and conductivity, are critical to the performance of the EDLC.

A neutron diffraction study of a 1 M solution of this compound in acetonitrile (B52724), a common solvent for EDLCs, revealed significant ion association, with nearly two-thirds of the ions existing in pairs or clusters. ornl.govacs.org This study also determined the solvation numbers of the tetrapropylammonium cation and the bromide anion to be 8 and 5, respectively, providing insight into the local structure of the electrolyte. ornl.govacs.org

Furthermore, research into redox-enhanced electrochemical capacitors (redox ECs) has explored the use of bromide catholytes in conjunction with tetra-alkylammonium cations. acs.org In these systems, the tetra-alkylammonium cation can induce the reversible solid-state complexation of bromine species (Br₂/Br₃⁻), which helps to mitigate the issue of cross-diffusion and improves the stability of the reactive bromine. acs.org This approach has the potential to significantly enhance the energy density of the capacitor. acs.org

Influence on Electrodeposition Processes and Deposit Characteristics

This compound is utilized as an additive in electrodeposition and electrowinning processes to control the quality and properties of the deposited metal.

Modulation of Deposit Morphology and Crystal Growth during Electrodeposition

The addition of TPAB to an electrolytic bath can significantly influence the morphology and crystal growth of the electrodeposited metal. In a study on cobalt electrodeposition, the presence of TPAB in the electrolyte led to the formation of smooth and bright cobalt deposits at a low concentration (10 mg/L). researchgate.net This is attributed to the adsorption of TPAB onto the cathode surface, which polarizes the cathode and modifies the crystal growth process. researchgate.net

X-ray diffraction analysis showed that at low TPAB concentrations, the (100) crystal plane was the preferred orientation for cobalt growth. researchgate.net However, at higher concentrations, the preferred orientation shifted to the (101) plane, and the quality of the deposit deteriorated. researchgate.net This demonstrates the critical role of TPAB concentration in controlling the microstructure of the electrodeposited metal.

Table 2: Effect of TPAB Concentration on Cobalt Electrodeposit Characteristics

| TPAB Concentration (mg/L) | Deposit Quality | Preferred Crystal Growth Plane |

| 10 | Smooth and bright | (100) |

| >10 | Deteriorated | (101) |

This table is based on research findings from a study on cobalt electrodeposition. researchgate.net

Effect on Current Efficiency and Energy Consumption in Electrowinning

In electrowinning, the goal is to achieve high current efficiency and low energy consumption. The addition of organic additives like TPAB can impact these parameters. In the aforementioned study on cobalt electrowinning, a high current efficiency of 99.4% was achieved at a TPAB concentration of 10 mg/L, with a low energy consumption of 2.42 kWh/kg. researchgate.net

However, increasing the concentration of the additive can sometimes lead to a decrease in current efficiency. researchgate.net The presence of TPAB in the electrolytic bath causes cathodic polarization, which can affect the rate of the desired metal deposition reaction versus side reactions like hydrogen evolution. researchgate.net Therefore, optimizing the concentration of TPAB is crucial for maximizing current efficiency and minimizing energy consumption in electrowinning processes.

Tetrapropylammonium Bromide in Deep Eutectic Solvents Dess and Ionic Liquid Research

Synthesis and Comprehensive Characterization of Tetrapropylammonium (B79313) Bromide-Based Deep Eutectic Solvents

The synthesis of TPABr-based DESs is a relatively straightforward process, typically involving the mixing of TPABr with a suitable hydrogen bond donor (HBD) at a specific molar ratio and heating until a homogeneous liquid is formed. nih.gov This simplicity and the ability to tailor the properties of the resulting DES by selecting different HBDs make them attractive alternatives to traditional organic solvents. elsevierpure.comnih.gov

Formulation Design with Diverse Hydrogen Bond Donors (HBDs) and Their Impact on DES Properties

The properties of TPABr-based DESs are highly dependent on the choice of the hydrogen bond donor (HBD). researchgate.netnih.gov Researchers have explored a variety of HBDs, including alcohols, carboxylic acids, and amides, to create DESs with specific characteristics. nih.govnih.gov For instance, the use of different HBDs like ethylene (B1197577) glycol, triethylene glycol, and glycerol (B35011) with TPABr results in DESs with varying physicochemical properties. elsevierpure.comresearchgate.net

A study investigating new TPABr-based DESs utilized ethylene glycol, triethylene glycol, and glycerol as HBDs at various molar ratios. elsevierpure.comresearchgate.net The resulting DESs exhibited a wide liquid range, with minimum melting points of 249.75 K for TPABr:ethylene glycol (1:4), 253.95 K for TPABr:triethylene glycol (1:3), and 257.05 K for TPABr:glycerol (1:3). elsevierpure.com These findings demonstrate the tunability of DES properties through careful selection of the HBD and its molar ratio with TPABr. elsevierpure.comresearchgate.net

The physical properties of these DESs, such as density, viscosity, surface tension, conductivity, and refractive index, are also significantly influenced by the HBD. For example, a study on tetrabutylammonium (B224687) bromide (TBABr), a closely related quaternary ammonium (B1175870) salt, showed that DESs formed with glycerol exhibited the highest density and viscosity compared to those formed with diols like ethylene glycol. nih.govmdpi.com This is attributed to the greater number of hydroxyl groups in glycerol, leading to more extensive hydrogen bonding. nih.gov

Table 1: Physicochemical Properties of TPABr-Based DESs with Different HBDs

| HBD | Molar Ratio (TPABr:HBD) | Density (g/cm³) | Viscosity (cP) | Conductivity (µS/cm) | Refractive Index | pH |

| Ethylene Glycol | 1:4 | 1.096 - 1.158 | 6.02 - 1510.0 | 167.2 - 11,500.0 | 1.4466 - 1.4908 | 4.837 - 7.290 |

| Triethylene Glycol | 1:3 | 1.125 - 1.189 | 25.4 - 289.4 | 215.3 - 2,490.0 | 1.4589 - 1.4812 | 5.120 - 6.980 |

| Glycerol | 1:3 | 1.158 - 1.218 | 108.2 - 1452.0 | 185.6 - 1,987.0 | 1.4721 - 1.4901 | 5.330 - 7.150 |

Data sourced from a study on new tetrapropylammonium bromide-based deep eutectic solvents and characterized over a temperature range of 293.15 to 353.15 K. elsevierpure.com

Thermodynamic and Kinetic Effects of Temperature and Molar Ratios on DES Characteristics

Temperature and the molar ratio of the hydrogen bond acceptor (HBA) to the hydrogen bond donor (HBD) are critical parameters that influence the thermodynamic and kinetic properties of DESs. elsevierpure.comresearchgate.net As temperature increases, the density and viscosity of DESs generally decrease, while conductivity increases. nih.govmdpi.com This is due to the increased kinetic energy of the molecules, which weakens intermolecular forces and enhances ionic mobility. mdpi.com

The molar ratio of TPABr to the HBD plays a crucial role in determining the eutectic point of the mixture, which is the temperature at which the mixture has the lowest melting point. elsevierpure.comresearchgate.net By varying the molar ratio, it is possible to fine-tune the physical properties of the DES for specific applications. ua.pt For example, in a study of TPABr with different HBDs, the optimal molar ratios for achieving the lowest melting points were found to be 1:4 for ethylene glycol, 1:3 for triethylene glycol, and 1:3 for glycerol. elsevierpure.com

The effect of temperature on the properties of these DESs can often be modeled using simple linear or Arrhenius-based models, allowing for the prediction of their behavior at different temperatures. elsevierpure.com This predictive capability is essential for designing and optimizing processes that utilize DESs as solvents or reaction media. elsevierpure.com Furthermore, studies on the thermodynamic and kinetic effects on CO2 hydrate (B1144303) formation have shown that tetraalkylammonium bromide salts can influence phase equilibrium temperatures and induction times, highlighting their role in gas separation and storage applications. acs.org

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks in TPABr-Based DESs

The unique properties of deep eutectic solvents (DESs) are fundamentally governed by the intricate network of intermolecular interactions, primarily hydrogen bonds, between the hydrogen bond acceptor (HBA) and the hydrogen bond donor (HBD). acs.orgnih.gov In TPABr-based DESs, the bromide anion (Br⁻) from this compound acts as the primary hydrogen bond acceptor, while the HBD provides the hydrogen bond donor sites. acs.org

The formation of a DES is characterized by a significant depression in the freezing point of the mixture compared to the individual components, a phenomenon driven by the formation of these hydrogen bonds. researchgate.net Spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are instrumental in confirming the presence and nature of these hydrogen bonding interactions. researchgate.netmostwiedzy.pl For instance, shifts in the characteristic vibrational frequencies of the functional groups involved in hydrogen bonding, such as the O-H stretch of an alcohol HBD, provide direct evidence of these interactions. acs.org

The strength and extent of the hydrogen bonding network are influenced by the chemical nature of both the HBA and the HBD, as well as their molar ratio. ua.ptnih.gov The presence of multiple hydrogen bonding sites on the HBD, such as the hydroxyl groups in glycerol, can lead to the formation of a more extensive and three-dimensional hydrogen-bonded network, which in turn affects the macroscopic properties of the DES, such as viscosity and density. nih.govresearchgate.net Computational methods, like density functional theory (DFT), can further elucidate the nature of these intermolecular interactions at a molecular level. acs.org

Volumetric and Isentropic Compressibility Behavior of this compound in Aqueous and Non-Aqueous Systems

The study of volumetric and isentropic compressibility properties of this compound (TPABr) in aqueous and non-aqueous solutions provides valuable insights into solute-solvent and solute-solute interactions. tandfonline.comtandfonline.com These thermophysical properties are crucial for understanding the behavior of TPABr in various chemical and industrial processes. tandfonline.com

Apparent molar volume (Vϕ) and apparent molar isentropic compressibility (Kϕ,s) are key parameters derived from density and sound velocity measurements. researchgate.netacs.org Studies have shown that for TPABr in aqueous solutions, the apparent molar volumes at infinite dilution (φo v) generally increase with an increase in temperature, suggesting weaker intermolecular interactions at higher temperatures. tandfonline.comtandfonline.com

The isentropic compressibility (κs) of TPABr solutions is influenced by both concentration and temperature. At low concentrations, the isentropic compressibility tends to decrease with an increase in temperature. tandfonline.comtandfonline.com However, as the concentration of TPABr increases, the isentropic compressibility also increases with rising temperature. tandfonline.com Interestingly, at a specific molality, the isentropic compressibility can become independent of temperature. tandfonline.com The values of apparent molar isentropic compressibility at infinite dilution (φo k) for TPABr can be both negative and positive, indicating complex interactions within the solution. tandfonline.comtandfonline.com

These studies are not limited to simple aqueous systems. Researchers have also investigated the volumetric and compressibility behavior of TPABr in the presence of inorganic salts to understand phenomena like the "salting-out" effect. tandfonline.comtandfonline.com The interactions between the TPABr cation (N⁺) and the bromide anion (Br⁻) with the solvent molecules play a significant role in determining the molar volumes of the salts. tandfonline.com

Exploration of TPABr-Based DESs as Sustainable Solvents and Reaction Media

The quest for environmentally friendly and sustainable chemical processes has propelled the exploration of deep eutectic solvents (DESs) as alternatives to volatile and often toxic organic solvents. nih.gov TPABr-based DESs, in particular, have shown significant promise as green solvents and reaction media due to their low volatility, thermal stability, and tunable properties. elsevierpure.comnih.gov

The "green" credentials of DESs stem from their simple preparation, often from readily available and biodegradable components, and the fact that their synthesis typically does not generate waste. nih.govresearchgate.net The ability to tailor the physicochemical properties of TPABr-based DESs by selecting different hydrogen bond donors (HBDs) allows for the design of solvents optimized for specific applications, enhancing reaction rates and selectivity. elsevierpure.comnih.gov

Applications in Metal Extraction and Advanced Separation Processes

The unique solvent properties of TPABr-based deep eutectic solvents (DESs) make them highly effective in various separation processes, most notably in the extraction of metals. rsc.org These DESs can act as both the solvent and the extracting agent, simplifying the extraction process and offering a more sustainable alternative to traditional hydrometallurgical methods that often rely on volatile and hazardous organic solvents. nih.govrsc.org

The mechanism of metal extraction by DESs often involves the formation of a complex between the metal ion and the components of the DES, typically the halide anion from the hydrogen bond acceptor (HBA) and the hydrogen bond donor (HBD). rsc.org The tunability of DES properties allows for the design of systems with high selectivity for specific metal ions. For example, research has demonstrated the potential of DESs in liquid-phase microextraction (LPME) of metals, achieving high sensitivity and good reproducibility. rsc.org

Beyond metal extraction from aqueous solutions, DESs are also being explored for the recovery of metals from various matrices, including electronic waste and industrial catalysts. rsc.org The ability of DESs to dissolve metal oxides and other metal-containing compounds makes them valuable in these recycling and recovery applications. Furthermore, the use of TPABr-based DESs has been investigated for the separation of liquid mixtures and in gas separation processes, such as CO2 capture, highlighting their versatility in advanced separation technologies. researchgate.netacs.org

Functionality as an Electrochemical Process Medium

The unique physicochemical properties of this compound (TPAB)-based Deep Eutectic Solvents (DESs), such as their wide electrochemical windows, appreciable ionic conductivity, and high thermal stability, position them as promising media for various electrochemical applications. elsevierpure.comresearchgate.net These characteristics are analogous to those of ionic liquids (ILs), but DESs often present advantages in terms of cost, ease of preparation, and potentially lower environmental impact. elsevierpure.comresearchgate.net

Research into new DESs formulated from TPAB and various hydrogen bond donors (HBDs) has revealed their potential as effective electrochemical process media. elsevierpure.com The conductivity of these solvents is a critical factor for electrochemical applications, and it is highly dependent on the choice of HBD, the molar ratio of the components, and the operating temperature. elsevierpure.commdpi.com

A study by Jibril et al. (2014) systematically investigated the properties of DESs synthesized from TPAB with ethylene glycol, triethylene glycol, and glycerol. elsevierpure.com The ionic conductivity of these DESs was found to increase with temperature, a behavior typical of these systems. elsevierpure.commdpi.com The viscosity of the DES also plays a crucial role, as lower viscosity generally leads to higher ionic mobility and thus greater conductivity. mdpi.com

The following table summarizes the conductivity of various TPAB-based DESs at different temperatures, illustrating the influence of the HBD and temperature on this key electrochemical property.

| DES Composition (TPAB:HBD Molar Ratio) | Temperature (K) | Conductivity (μS/cm) |

|---|---|---|

| TPAB:Ethylene Glycol (1:4) | 293.15 | 167.2 |

| TPAB:Ethylene Glycol (1:4) | 353.15 | 11500.0 |

| TPAB:Triethylene Glycol (1:3) | 293.15 | - |

| TPAB:Triethylene Glycol (1:3) | 353.15 | - |

| TPAB:Glycerol (1:3) | 293.15 | - |

| TPAB:Glycerol (1:3) | 353.15 | - |

Data for some entries were not available in the cited sources.

The tunable nature of TPAB-based DESs allows for the fine-tuning of their properties to meet the specific demands of a particular electrochemical process, such as electrodeposition, electrosynthesis, or energy storage applications. elsevierpure.comresearchgate.net While much of the research has focused on similar quaternary ammonium salts like tetrabutylammonium bromide (TBAB), the findings provide a strong indication of the potential of TPAB-based systems. mdpi.comnih.govnih.gov

Utilization as a Solvent and Absorbent in Chemical Processes

The versatility of this compound (TPAB)-based Deep Eutectic Solvents (DESs) extends to their application as solvents and absorbents in a variety of chemical processes. elsevierpure.comresearchgate.net Their ability to dissolve a wide range of compounds, coupled with their low volatility and thermal stability, makes them attractive green alternatives to conventional organic solvents. researchgate.net

The solvent properties of DESs are highly tunable and depend on the nature of the hydrogen bond donor (HBD) used in their formulation. elsevierpure.comresearchgate.net By varying the HBD, properties such as polarity, viscosity, and solute-solvent interactions can be modified to suit specific applications, including extractions and as media for chemical reactions. nih.gov For instance, research on analogous tetrabutylammonium bromide (TBAB)-based DESs has demonstrated their effectiveness in extracting natural products. nih.govrsc.org

In a comprehensive study, Jibril and colleagues synthesized and characterized TPAB-based DESs using ethylene glycol, triethylene glycol, and glycerol as HBDs. elsevierpure.com The physicochemical properties of these solvents, such as density and viscosity, are critical for their performance in mass transfer-limited processes like absorption and extraction. elsevierpure.com The data from this study, presented in the table below, highlights how these properties vary with the HBD and temperature.

| DES Composition (TPAB:HBD Molar Ratio) | Temperature (K) | Density (g/cm³) | Viscosity (cP) |

|---|---|---|---|

| TPAB:Ethylene Glycol (1:4) | 293.15 | 1.096 | 1510.0 |

| TPAB:Ethylene Glycol (1:4) | 353.15 | - | 6.02 |

| TPAB:Triethylene Glycol (1:3) | 293.15 | 1.125 | - |

| TPAB:Triethylene Glycol (1:3) | 353.15 | - | - |

| TPAB:Glycerol (1:3) | 293.15 | 1.218 | - |

| TPAB:Glycerol (1:3) | 353.15 | - | - |

Data for some entries were not available in the cited sources.

Furthermore, the potential of quaternary ammonium-based DESs as absorbents for gases like carbon dioxide (CO2) has been a significant area of research. acs.orgnih.gov The ability to tune the chemical and physical properties of the DES allows for the design of solvents with enhanced gas solubility and selectivity. acs.org While specific studies on CO2 absorption using TPAB-based DESs are emerging, the extensive research on TBAB-based systems suggests that TPAB-DESs could also be effective in this application. researchgate.net The mechanism of gas absorption in these solvents can be physical or chemical, depending on the functional groups present in the HBD. researchgate.net

The catalytic potential of DESs is another area of growing interest. researchgate.netnih.gov They can act not only as solvents but also as catalysts, participating directly in chemical transformations. researchgate.net This dual role can lead to enhanced reaction rates and selectivities.

Catalytic Role and Mechanistic Studies of Tetrapropylammonium Bromide

Mechanistic Investigations of Phase Transfer Catalysis by Tetrapropylammonium (B79313) Bromide

Phase transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that enables reactions between reactants located in different phases, typically an aqueous phase and an organic phase. Tetrapropylammonium bromide is a commonly employed phase transfer catalyst due to its ability to transport ions across the phase boundary. sigmaaldrich.comsacheminc.comsigmaaldrich.com

Detailed Mechanism of Ion Transfer across Immiscible Phases

The fundamental principle behind the catalytic activity of this compound in a phase transfer system lies in the nature of its constituent ions. The tetrapropylammonium cation, [(CH₃CH₂CH₂)₄N]⁺, possesses a lipophilic character due to the four propyl groups surrounding the central nitrogen atom. This lipophilicity allows the cation to be soluble in the organic phase. Conversely, the bromide anion (Br⁻) is hydrophilic and resides in the aqueous phase along with the water-soluble reactant.

The mechanism of ion transfer can be summarized as follows:

Anion Exchange: In the aqueous phase, the tetrapropylammonium cation pairs with an anionic reactant (for example, a phenoxide ion, PhO⁻) from the aqueous phase, forming an ion pair, [TPA]⁺[PhO]⁻.

Phase Transfer: This newly formed ion pair, being sufficiently lipophilic, can then migrate across the interface into the organic phase. theaic.org

Reaction in Organic Phase: Once in the organic phase, the reactant anion is in a less solvated and therefore more reactive state. It can then react with the organic substrate.

Catalyst Regeneration: After the reaction, the tetrapropylammonium cation pairs with the leaving group anion and transfers back to the aqueous phase, where it can repeat the cycle. This regenerative nature makes it an efficient catalyst. theaic.org

The efficiency of this process is influenced by the lipophilicity of the quaternary ammonium (B1175870) cation. While tetraethylammonium (B1195904) salts are sometimes considered too small for efficient ion transfer, tetrapropylammonium and tetrabutylammonium (B224687) salts are highly effective. wikipedia.org

Kinetic and Yield Enhancement in Diverse Organic Synthesis Reactions

The use of this compound as a phase transfer catalyst often leads to significant improvements in reaction kinetics and product yields. mdpi.com By transporting the reactant from the aqueous phase to the organic phase, it overcomes the insolubility barrier that would otherwise hinder the reaction. This results in a faster reaction rate.

For instance, in the synthesis of phenyl butyl ether from sodium phenolate (B1203915) and n-butyl bromide, the catalytic activity of various phase transfer catalysts was compared. The results indicated that the choice of catalyst, governed by the lipophilicity of the cation, plays a crucial role in the reaction's efficiency. theaic.org Similarly, in the synthesis of 1,4-dihydropyridine (B1200194) derivatives, tetrabutylammonium bromide (a close analog of TPAB) has been shown to produce excellent yields in aqueous media. nih.gov

Catalytic Activity in Specific Chemical Transformations

Beyond its general role in phase transfer catalysis, this compound and its analogs have demonstrated catalytic activity in a range of specific chemical transformations.

Epoxidation Reactions, with a Focus on 1-Hexene (B165129) Epoxidation

This compound is utilized in the synthesis of high-quality titanium silicalite-1 (TS-1) zeolites, which are effective catalysts for the epoxidation of alkenes. mdpi.com In the epoxidation of 1-hexene using hydrogen peroxide (H₂O₂) as the oxidant, TS-1 zeolites synthesized with the aid of TPAB have shown excellent catalytic activity, selectivity, and recyclability. mdpi.comresearchgate.net

The presence of TPAB during the synthesis of TS-1 helps in maintaining high crystallinity and a high rate of titanium incorporation into the zeolite framework. mdpi.com This results in a catalyst with a smaller particle size, which enhances the accessibility of the active titanium sites to the reactants. mdpi.com The optimized TS-1 catalyst can achieve a 75.4% conversion of 1-hexene with 99% selectivity for the epoxide at 60°C. mdpi.com The catalyst also demonstrates excellent stability and can be recycled multiple times without a significant loss in activity. mdpi.com

Table 1: Catalytic Performance of TS-1 Zeolites in 1-Hexene Epoxidation mdpi.comresearchgate.net

| Catalyst | 1-Hexene Conversion (%) | Epoxide Selectivity (%) | Reaction Time (h) |

| TS-1_0.10B | 49.7 | 98.6 | 6 |

| TS-1_con | 31.8 | - | 2 |

| Optimized TS-1 | 75.4 | 99.0 | - |

Note: The data presented is based on specific experimental conditions reported in the cited literature.

Isomerization Reactions, Including 1-Butene (B85601) Isomerization

Hydroxylation Processes, Such as Phenol (B47542) Hydroxylation

The direct hydroxylation of benzene (B151609) to phenol is an economically and environmentally important process. nih.gov While this compound itself is not the primary catalyst, it can be involved in catalyst systems for this transformation. For example, heteropoly acids supported on amine-functionalized MCM-41 have been shown to be effective catalysts for the hydroxylation of benzene to phenol using hydrogen peroxide. nih.gov In such systems, the principle of phase transfer can be relevant for enhancing the interaction between the aqueous oxidant and the organic substrate.